Cas no 1261934-88-6 (3-methyl-4-(4-methyl-2-thienyl)benzoic Acid)

3-methyl-4-(4-methyl-2-thienyl)benzoic Acid 化学的及び物理的性質
名前と識別子
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- 3-methyl-4-(4-methyl-2-thienyl)benzoic Acid
- MFCD18320484
- 3-methyl-4-(3-methylsulfanylphenyl)benzoic acid
- 3-Methyl-4-(3-methylthiophenyl)benzoic acid, 95%
- 1261934-88-6
- 3-METHYL-4-(3-METHYLTHIOPHENYL)BENZOIC ACID
-
- MDL: MFCD18320484
- インチ: InChI=1S/C15H14O2S/c1-10-8-12(15(16)17)6-7-14(10)11-4-3-5-13(9-11)18-2/h3-9H,1-2H3,(H,16,17)
- InChIKey: NLFAJRXKTJUSFD-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)SC
計算された属性
- せいみつぶんしりょう: 258.07145086g/mol
- どういたいしつりょう: 258.07145086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4
3-methyl-4-(4-methyl-2-thienyl)benzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB327664-5 g |
3-Methyl-4-(3-methylthiophenyl)benzoic acid, 95%; . |
1261934-88-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB327664-5g |
3-Methyl-4-(3-methylthiophenyl)benzoic acid, 95%; . |
1261934-88-6 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-methyl-4-(4-methyl-2-thienyl)benzoic Acid 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
3-methyl-4-(4-methyl-2-thienyl)benzoic Acidに関する追加情報
3-Methyl-4-(4-Methyl-2-thienyl)benzoic Acid: A Comprehensive Overview
3-Methyl-4-(4-methyl-2-thienyl)benzoic acid (CAS No. 1261934-88-6) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This article provides a detailed overview of its chemical structure, synthesis, biological activities, and potential applications in drug development.
Chemical Structure and Synthesis
3-Methyl-4-(4-methyl-2-thienyl)benzoic acid is a substituted benzoic acid with a thienyl group attached to the benzene ring. The molecular formula is C13H12O2S, and its molecular weight is 236.30 g/mol. The compound can be synthesized through various methods, including the coupling of 4-bromothiophene-2-carbaldehyde with 4-methylthiophenol followed by oxidation to form the carboxylic acid group.
The synthesis of 3-methyl-4-(4-methyl-2-thienyl)benzoic acid has been optimized in recent studies to improve yield and purity. One notable method involves the use of palladium-catalyzed cross-coupling reactions, which have gained popularity due to their efficiency and environmental friendliness. This approach not only enhances the synthetic route but also aligns with the principles of green chemistry.
Biological Activities and Mechanisms of Action
3-Methyl-4-(4-methyl-2-thienyl)benzoic acid has been investigated for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. Recent studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism behind this activity involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation.
In addition to its anti-inflammatory properties, 3-methyl-4-(4-methyl-2-thienyl)benzoic acid has demonstrated promising anti-cancer effects. Research has indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The compound appears to target multiple signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Potential Applications in Drug Development
The unique biological activities of 3-methyl-4-(4-methyl-2-thienyl)benzoic acid make it a valuable candidate for drug development. Its anti-inflammatory properties suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Clinical trials are currently underway to evaluate its efficacy and safety in these conditions.
The anti-cancer effects of 3-methyl-4-(4-methyl-2-thienyl)benzoic acid have also attracted attention from oncology researchers. Preclinical studies have shown promising results, and further investigations are being conducted to explore its potential as a novel therapeutic agent for various types of cancer. The compound's ability to target multiple signaling pathways may offer a more comprehensive approach to cancer treatment compared to existing therapies.
Safety and Toxicology
The safety profile of 3-methyl-4-(4-methyl-2-thienyl)benzoic acid is an important consideration for its use in drug development. Preliminary toxicological studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects.
Clinical trials will provide more comprehensive data on the safety and efficacy of 3-methyl-4-(4-methyl-2-thienyl)benzoic acid. These trials will be crucial in determining the optimal dosing regimens and identifying any potential interactions with other medications or health conditions.
Conclusion
3-Methyl-4-(4-methyl-2-thienyl)benzoic acid (CAS No. 1261934-88-6) is a promising compound with diverse biological activities, including anti-inflammatory and anti-cancer properties. Its unique chemical structure and mechanism of action make it a valuable candidate for drug development in various therapeutic areas. Ongoing research and clinical trials will further elucidate its potential as a novel therapeutic agent, contributing to advancements in medicinal chemistry and pharmaceutical science.
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